molecular formula C15H13BrO4 B8723580 5-Bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoic acid

5-Bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoic acid

Cat. No. B8723580
M. Wt: 337.16 g/mol
InChI Key: RHNMHQNTNNSFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoic acid is a useful research compound. Its molecular formula is C15H13BrO4 and its molecular weight is 337.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoic acid

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

5-bromo-2-[(3-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-12-4-2-3-10(7-12)9-20-14-6-5-11(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)

InChI Key

RHNMHQNTNNSFMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (395 mg, 9.40 mmol) in water (20 ml) was added dropwise to a stirred solution of [3-(methyloxy)phenyl]methyl 5-bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoate (may be prepared as described in Description 29; 430 mg, 0.94 mmol) in THF (20 ml) over 1 min. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was evaporated and the aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml). The aqueous phase was then extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to yield the title compound as a light yellow solid. 275 mg.
Quantity
395 mg
Type
reactant
Reaction Step One
Name
[3-(methyloxy)phenyl]methyl 5-bromo-2-({[3-(methyloxy)phenyl]methyl}oxy)benzoate
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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